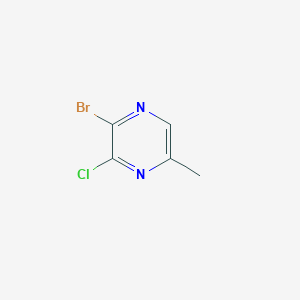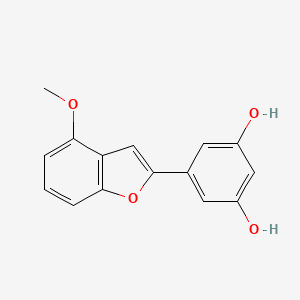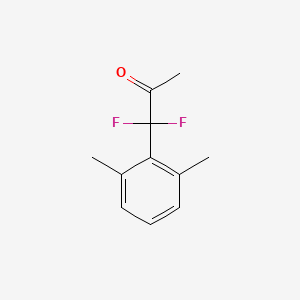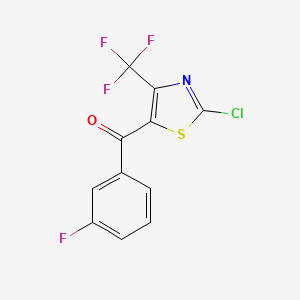
2-Chloro-5-(3-fluorobenzoyl)-4-trifluoromethyl-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-(3-fluorobenzoyl)-4-trifluoromethyl-1,3-thiazole is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(3-fluorobenzoyl)-4-trifluoromethyl-1,3-thiazole typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-chlorothiazole with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
2-Chloro-5-(3-fluorobenzoyl)-4-trifluoromethyl-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazoles, while oxidation and reduction can lead to different functionalized derivatives.
科学的研究の応用
2-Chloro-5-(3-fluorobenzoyl)-4-trifluoromethyl-1,3-thiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Chloro-5-(3-fluorobenzoyl)-4-trifluoromethyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The presence of the chloro, fluorobenzoyl, and trifluoromethyl groups allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Chloro-5-(3-fluorobenzoyl)pyridine: Similar in structure but lacks the trifluoromethyl group.
4-Trifluoromethyl-2-chlorothiazole: Similar but lacks the fluorobenzoyl group.
3-Fluorobenzoyl chloride: A precursor used in the synthesis of the compound.
Uniqueness
2-Chloro-5-(3-fluorobenzoyl)-4-trifluoromethyl-1,3-thiazole is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. The presence of both fluorobenzoyl and trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound for various applications.
特性
分子式 |
C11H4ClF4NOS |
|---|---|
分子量 |
309.67 g/mol |
IUPAC名 |
[2-chloro-4-(trifluoromethyl)-1,3-thiazol-5-yl]-(3-fluorophenyl)methanone |
InChI |
InChI=1S/C11H4ClF4NOS/c12-10-17-9(11(14,15)16)8(19-10)7(18)5-2-1-3-6(13)4-5/h1-4H |
InChIキー |
CKILSCCKBNGORQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)F)C(=O)C2=C(N=C(S2)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



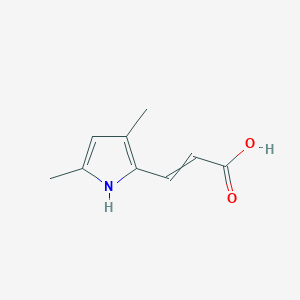
![Methyl 2-[(E)-2-(5-chloro-2-thienyl)vinyl]-6-methoxy-benzoate](/img/structure/B12440988.png)


![3-Methyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12441016.png)
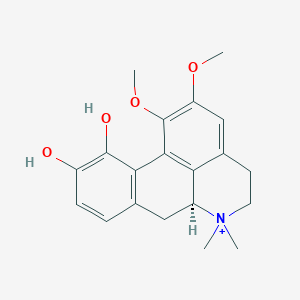
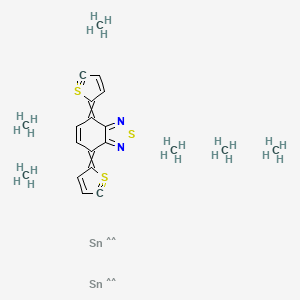
![N-[4-(Aminomethyl)phenyl]-3-methylbutanamide](/img/structure/B12441035.png)
![{3,4,5-trihydroxy-6-[(4-hydroxy-3-{[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxy}-2,5-bis(hydroxymethyl)oxolan-2-yl)oxy]oxan-2-yl}methyl 4-hydroxybenzoate](/img/structure/B12441062.png)
